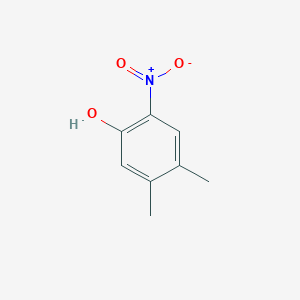

4,5-Dimethyl-2-nitrophenol

Overview

Description

4,5-Dimethyl-2-nitrophenol is an ortho-nitrated phenolic compound synthesized via direct nitration of 3,4-dimethylphenol, achieving a maximum yield of 30.3% under optimized conditions (mass ratio of 1∶1.2 for 3,4-dimethylphenol to nitric acid) . Its structure features nitro (-NO₂) and methyl (-CH₃) groups at the 2-, 4-, and 5-positions, respectively. The compound exhibits a red shift of ~145 nm in UV-Vis spectra compared to its precursor, 3,4-dimethylphenol, attributed to electron-withdrawing effects of the nitro group . The crystal structure has been fully characterized, confirming regioselective nitration .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethyl-2-nitrophenol can be synthesized through nitration of 4,5-dimethylphenol. The nitration process typically involves the reaction of 4,5-dimethylphenol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to form amine derivatives under various conditions:

Mechanistic Insight :

- The nitro group is reduced via sequential electron transfer steps, forming nitroso and hydroxylamine intermediates before yielding the amine .

- Steric hindrance from 4,5-dimethyl groups slows reaction rates compared to unsubstituted analogs .

Electrophilic Substitution Reactions

The phenolic hydroxyl group directs electrophiles to the ortho/para positions, but methyl substituents limit available sites:

Key Observations :

- Methyl groups at C-4 and C-5 block substitution at adjacent positions, funneling reactivity to C-3 and C-6 .

- Nitration under mild conditions produces 2,6-dinitro derivatives as major products .

Oxidation Reactions

Methyl groups are oxidized to carboxylic acids under strong oxidative conditions:

Structural Influence :

Nitro Group Reactivity in Diels-Alder Reactions

The nitro group acts as an electron-withdrawing group, enabling participation in cycloadditions:

Kinetic Analysis :

- Reactions proceed via inverse electron-demand mechanisms, with rate constants 2–3× slower than 2-nitrophenol due to methyl steric effects .

Comparative Acidity and Hydrogen Bonding

Intramolecular hydrogen bonding between the nitro and hydroxyl groups reduces acidity:

| Compound | pK<sub>a</sub> | Hydrogen Bonding | Solvent |

|---|---|---|---|

| This compound | 7.2 | O–H···O–N | Water |

| 2-Nitrophenol | 7.2 | O–H···O–N | Water |

| 3,5-Dimethyl-4-nitrophenol | 8.1 | No intramolecular H-bond | Water |

Impact on Reactivity :

- Reduced acidity diminishes nucleophilic deprotonation in SNAr reactions but enhances stability in protic solvents .

Environmental Degradation Pathways

Photolysis and microbial degradation data:

Mechanistic Notes :

Scientific Research Applications

Chemical Properties and Structure

4,5-Dimethyl-2-nitrophenol has the molecular formula . It features a phenolic ring substituted with two methyl groups at the 4 and 5 positions and a nitro group at the 2 position. This unique structure contributes to its reactivity and biological interactions.

Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of various organic compounds including dyes, pharmaceuticals, and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it valuable in synthetic organic chemistry.

Biology

- Biological Activity : The compound's derivatives are studied for potential biological activities such as antimicrobial and anticancer properties. Research indicates that nitrophenols can disrupt cellular processes by interacting with enzymes and proteins within cells.

Medicine

- Drug Development : Ongoing research explores its potential as a precursor for novel therapeutic agents. The compound's structural characteristics may be leveraged in designing drugs that target specific biological pathways.

Environmental Science

- Toxicological Studies : this compound has been evaluated for its environmental persistence and toxicity. Studies indicate that it can degrade into less toxic byproducts through microbial action under aerobic conditions .

Biological Effects

The acute toxicity of this compound has been evaluated in various animal studies, revealing an LD50 value of approximately 230 mg/kg in albino rats. Symptoms observed prior to death included convulsions and dyspnea. Long-term exposure studies have shown significant hematological effects, such as increased methemoglobin levels, indicating potential impacts on oxygen transport in blood .

Summary Table of Biological Effects

| Effect Type | Observed Impact | Reference |

|---|---|---|

| Acute Toxicity | LD50 ~ 230 mg/kg | Smith et al., 1988 |

| Hematological | Increased methemoglobin levels | Smith et al., 1988 |

| Respiratory | Decreased lung weights | Smith et al., 1988 |

| Dermal/Ocular | Corneal opacity observed | Smith et al., 1988 |

Antimicrobial Properties

Recent studies have indicated that nitrophenols exhibit antimicrobial activity against various pathogens. For instance, derivatives of this compound have shown inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.

Catalytic Applications

This compound has also been explored as a substrate in catalytic reactions involving metal nanoparticles. Research demonstrates its utility in organic synthesis and environmental remediation processes through reduction reactions using heterogeneous nanocatalysts.

Case Studies

- Toxicity Assessment : A study evaluated the effects of this compound on rat models over varying exposure durations. Significant hematological alterations were noted at higher exposure levels without major histopathological changes in vital organs (Smith et al., 1988).

- Antimicrobial Activity : Research published in Frontiers in Chemistry highlighted the inhibitory effects of derivatives on bacterial strains like E. coli and S. aureus, supporting its potential use in developing new antimicrobial agents.

- Environmental Studies : A review on nitrophenol degradation indicated that under aerobic conditions, this compound undergoes biodegradation through microbial action leading to less toxic byproducts such as catechol and nitrite.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-nitrophenol involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The compound’s effects are mediated through its ability to modify the structure and activity of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and synthetic properties of 4,5-Dimethyl-2-nitrophenol are critically influenced by substituent positions and functional groups. Below is a detailed comparison with analogous nitrophenol derivatives:

Substituted Dimethyl Nitrophenols

Key Observations :

- Melting Points: The position of methyl groups significantly impacts melting points. This compound (82–84°C) has a higher melting point than 3,6-Dimethyl-2-nitrophenol (33–34°C), likely due to symmetric substitution enhancing crystal packing .

- Synthesis: this compound’s regioselective synthesis contrasts with 3,6-Dimethyl-2-nitrophenol, which may form via competing pathways under similar conditions .

Chlorinated and Methoxylated Derivatives

Key Observations :

- Chlorination Effects: Chlorine substituents (e.g., in 2,4-Dichloro-3,5-dimethyl-6-nitrophenol) increase molecular weight and toxicity, necessitating stricter safety protocols .

- Methoxy Groups: Methoxy (-OCH₃) derivatives exhibit lower acidity compared to methyl-substituted nitrophenols due to electron-donating effects, altering solubility and reactivity .

Sodium Salts and Isomeric Nitrophenols

| Compound | Solubility | Applications |

|---|---|---|

| 4-Nitrophenol sodium salt | High (aqueous) | Biochemical assays |

| 2-Chloro-4-nitrophenol | Moderate in ethanol | Intermediate for agrochemicals |

Key Observations :

- Sodium Salts: Derivatives like 4-nitrophenol sodium salt dihydrate are water-soluble, making them suitable for biological studies, unlike hydrophobic methylated analogs .

- Chloro-Nitrophenols: 2-Chloro-4-nitrophenol serves as a precursor for pesticides, highlighting functional group versatility .

Biological Activity

4,5-Dimethyl-2-nitrophenol (DMNP) is an organic compound that falls under the category of nitrophenols, which are known for their diverse biological activities. This article explores the biological activity of DMNP, focusing on its toxicological effects, potential therapeutic applications, and environmental implications based on recent studies and findings.

Chemical Structure and Properties

This compound has the molecular formula and features a nitro group (-NO2) attached to a phenolic structure with two methyl groups at the 4 and 5 positions. This unique structure contributes to its chemical reactivity and biological interactions.

Acute Toxicity

The acute toxicity of DMNP has been evaluated in various animal studies. An LD50 value of approximately 230 mg/kg was reported in albino rats, indicating significant lethality at high doses. Clinical observations prior to death included symptoms such as convulsions and dyspnea .

Subchronic Effects

Long-term exposure studies have shown that DMNP can lead to various systemic effects:

- Hematological Effects : Significant increases in methemoglobin levels were observed in rats exposed to high concentrations of DMNP, suggesting potential impacts on oxygen transport in the blood .

- Respiratory Effects : Exposure to DMNP dust resulted in decreased lung weights without notable histopathological changes, indicating possible respiratory stress .

- Dermal/Ocular Effects : Corneal opacity was noted in a subset of rats exposed to high concentrations, highlighting potential ocular toxicity .

Environmental Impact

This compound is also studied for its environmental persistence. Under aerobic conditions, its half-life ranges from one to three days, while it can persist much longer under anaerobic conditions . This persistence raises concerns regarding its accumulation in ecosystems and potential toxicity to aquatic organisms.

Antimicrobial Properties

Recent studies have suggested that nitrophenols, including DMNP, exhibit antimicrobial activity against various pathogens. For instance, compounds derived from nitrophenols have been shown to inhibit bacterial growth in both Gram-positive and Gram-negative bacteria . The mechanisms of action may involve disruption of cellular membranes or interference with metabolic pathways.

Catalytic Applications

DMNP has been explored as a substrate in catalytic reactions involving metal nanoparticles. For instance, studies have demonstrated that DMNP can be reduced using heterogeneous nanocatalysts, showcasing its utility in organic synthesis and environmental remediation processes .

Case Studies

- Toxicity Assessment : A study conducted by Smith et al. (1988) evaluated the effects of DMNP on rat models over varying exposure durations. The results indicated significant hematological alterations at higher exposure levels but no major histopathological changes in vital organs .

- Antimicrobial Activity : Research published in Frontiers in Chemistry highlighted the inhibitory effects of DMNP derivatives on bacterial strains such as E. coli and S. aureus, suggesting potential applications in developing new antimicrobial agents .

- Environmental Studies : A comprehensive review on nitrophenol degradation indicated that DMNP undergoes biodegradation through microbial action, leading to less toxic byproducts such as catechol and nitrite under aerobic conditions .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What is the optimal method for regioselective synthesis of 4,5-dimethyl-2-nitrophenol?

- Methodological Answer : A high-yield regioselective nitration can be achieved using cerium(IV) ammonium nitrate (CAN) as a nitrating agent. This method ensures ortho-nitration of dimethylphenol derivatives under mild conditions. Key parameters include maintaining a temperature of 25–30°C and using dichloromethane as the solvent. The product is isolated as a yellow solid with a melting point of 82–84°C, confirmed by H and C NMR spectroscopy .

Q. How can NMR spectroscopy distinguish this compound from its structural isomers?

- Methodological Answer : H NMR (CDCl₃) shows distinct singlet peaks for the methyl groups at δ 2.26 (s, 3H) and δ 2.32 (s, 3H), along with aromatic protons at δ 6.95 (s, 1H) and δ 7.86 (s, 1H). The hydroxyl proton appears at δ 10.49 (s, 1H). C NMR confirms the substitution pattern via signals at δ 19.2 (CH₃), 20.8 (CH₃), and aromatic carbons at δ 120.4–154.8. These spectral features differentiate it from isomers like 3,6-dimethyl-2-nitrophenol, which exhibit distinct splitting patterns and chemical shifts .

Q. What crystallographic tools are recommended for refining the crystal structure of this compound?

- Methodological Answer : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

- Data collection with a high-resolution diffractometer.

- Structure solution via direct methods (SHELXS/SHELXD).

- Refinement of atomic coordinates, displacement parameters, and hydrogen bonding using SHELXL.

- Validation with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can researchers address gaps in toxicokinetic data for this compound?

- Methodological Answer : Design studies to evaluate:

- Absorption/Distribution : Use radiolabeled C-4,5-dimethyl-2-nitrophenol in animal models (oral/dermal routes) to quantify bioavailability and tissue distribution via liquid scintillation counting.

- Metabolism : Employ LC-MS/MS to identify phase I/II metabolites in hepatic microsomes.

- Placental Transfer : Conduct ex vivo placental perfusion assays to assess fetal exposure risks .

Q. How should contradictory data in synthesis or toxicological studies be resolved?

- Methodological Answer : Apply iterative triangulation:

- Replicate experiments under standardized conditions (e.g., solvent purity, temperature control).

- Cross-validate results using complementary techniques (e.g., HPLC for purity vs. NMR for structural integrity).

- Perform statistical meta-analysis of historical data to identify outliers or systematic biases .

Q. What challenges arise in comparative toxicokinetic studies across species?

- Methodological Answer : Key challenges include:

- Biomarker Identification : Use proteomics to identify species-specific protein adducts or urinary metabolites.

- Interspecies Scaling : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate dose-response relationships.

- Ethical Constraints : Substitute human data with advanced in vitro models (e.g., 3D organoids) to assess hepatotoxicity .

Q. What advanced structural analysis techniques address challenges in crystallizing this compound?

- Methodological Answer : For poorly diffracting crystals:

Properties

IUPAC Name |

4,5-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDIYDUZVHFMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325115 | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-10-0 | |

| Record name | 18087-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.